1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
BIWQNLAXACELJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclohexanol Derivatives
One of the principal synthetic routes involves alkylation of cyclohexanol derivatives. This method starts from a suitably substituted cyclohexanol, such as 3,4-dimethylcyclohexanol, which is then functionalized at the 1-position with a 2-aminoethyl group.
- Stepwise Outline:
- Begin with 3,4-dimethylcyclohexan-1-ol as the substrate.
- Perform nucleophilic substitution or alkylation using a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine) under basic conditions to introduce the aminoethyl group at position 1.
- Reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like sodium hydride or potassium carbonate.
- The reaction is conducted under inert atmosphere to prevent oxidation or side reactions.
- Purification is achieved by recrystallization or chromatographic methods.
This approach leverages the nucleophilicity of the amino group and the electrophilicity of the haloalkyl intermediate to form the desired carbon-nitrogen bond at the cyclohexanol ring.
Reductive Amination of Cyclohexanone Precursors
Another common synthetic strategy involves reductive amination of 3,4-dimethylcyclohexanone derivatives.
- Process Description:
- Start with 3,4-dimethylcyclohexanone as the ketone precursor.
- React with ethylenediamine or a protected aminoethyl source under reductive amination conditions.
- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate formed between the ketone and the amine.
- The reaction typically proceeds in solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
- The hydroxyl group at position 1 is formed during the reduction step, converting the ketone to the corresponding alcohol.
This method allows for direct installation of the aminoethyl group with simultaneous reduction of the ketone to the alcohol, providing good stereochemical control over the product.
Multi-step Synthesis via Cyclohexane Derivatives and Functional Group Transformations
More complex synthetic routes reported in medicinal chemistry literature involve:
- Starting from substituted cyclohexane-1,3-dione derivatives.
- Conversion to enones via acid-catalyzed dehydration.
- Reduction to hydroxy-substituted cyclohexanones.
- Subsequent nucleophilic substitution or addition reactions to install the aminoethyl group.
- Final purification by chromatographic techniques.
For example, the synthesis of related cyclohexanol derivatives with aminoethyl substituents has been accomplished using lithium aluminum hydride reductions and lithium diisopropylamide (LDA)-mediated alkylations, followed by functional group interconversions.
Experimental Conditions and Yields
Analytical Characterization
To confirm the structure and purity of 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol, the following analytical techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR to identify proton and carbon environments consistent with the cyclohexanol ring, methyl groups, aminoethyl side chain, and hydroxyl group.
- Infrared (IR) Spectroscopy:
- Characteristic absorption bands for hydroxyl (-OH) around 3300 cm^-1 and amine (-NH2) stretching vibrations.
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 171 corresponding to the molecular weight.
- Chromatography (HPLC or GC):
- To assess purity and separate diastereomers if present.
These techniques ensure the compound meets the desired chemical identity and purity for further research applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminoethyl group or the cyclohexane ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified aminoethyl derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS: 1340115-97-0)
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol (CAS: 1502851-25-3)
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1559320-16-9)
H3 Receptor Antagonists ()
- Key Finding: Aminoethyl chain length and substituent position significantly impact potency. For example, elongation of alkyl chains in thiazolyl-piperazine derivatives increased H3 antagonistic activity (pA2 up to 8.27) .
Antimicrobial Activity ()
- Key Finding : Morpholine- and piperazine-based Schiff base metal complexes exhibit antimicrobial activity against MRSA and Gram-negative pathogens. The morpholine ring enhances activity via QSAR .
- Comparison: The cyclohexanol core in 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol lacks a morpholine ring, suggesting lower intrinsic antimicrobial activity unless compensatory functional groups (e.g., aminoethyl) improve membrane penetration.
Physicochemical Properties
*Estimated based on structural similarity to .
Stereochemical Considerations
- : Isomers of amino-1-methylcyclohexan-1-ol exhibit distinct conformational behaviors. For example, cis-3-amino-1-trifluoromethylcyclohexan-1-ol derivatives show unique NMR profiles due to chair-to-chair interconversion .
Biological Activity
1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity. A patent study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics . The compound's mechanism appears to involve disrupting bacterial cell wall synthesis.
Neuropharmacological Effects
In neuropharmacology, this compound has shown promise as a CNS penetrant agent. Studies have indicated its potential role as a modulator of neurotransmitter systems, particularly in relation to the TRPA1 receptor, which is implicated in pain and inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It acts as an agonist at specific receptors involved in pain perception and inflammatory pathways.
- Enzyme Inhibition : The compound may inhibit enzymes responsible for the degradation of neurotransmitters, thereby enhancing their levels in the synaptic cleft.
Study on Antimicrobial Activity
A study published in Medicinal Chemistry evaluated the antibacterial effects of several derivatives of cyclohexanol compounds, including this compound. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Assessment
In a preclinical trial assessing pain relief properties, this compound was administered to rodent models. The results indicated a marked decrease in nociceptive responses compared to control groups. This suggests its potential utility in treating chronic pain conditions .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Antibacterial Activity | Effective against S. aureus, E. coli |
| CNS Penetration | Modulates TRPA1 receptor |
| Pain Relief | Significant reduction in nociceptive response |
| Enzyme Interaction | Potential inhibitor of neurotransmitter degrading enzymes |
Q & A
Q. What are the established synthetic routes for 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol, and how can purity be optimized?
The compound is typically synthesized via multi-step routes, including alkylation of cyclohexanol derivatives followed by amine functionalization. For example, analogous amino-cyclohexanol isomers are prepared from commercial starting materials using nucleophilic substitution, catalytic hydrogenation, or reductive amination . Key steps involve:
- Alkylation : Reacting 3,4-dimethylcyclohexan-1-ol with a protected 2-aminoethyl group (e.g., using tosyl chloride or Mitsunobu conditions).
- Deprotection : Removing protective groups (e.g., Boc or benzyl) under acidic or hydrogenolytic conditions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, validated via NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core techniques include:
- NMR Spectroscopy : H and C NMR to confirm the cyclohexanol backbone and aminoethyl substituent (e.g., δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxyl protons).
- IR Spectroscopy : O–H stretching (~3200–3600 cm) and N–H bending (~1600 cm) for functional group verification.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 171.1623 g/mol).
Cross-referencing with PubChem or ECHA databases ensures consistency in spectral assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, general guidelines for amino alcohols and cyclohexanol derivatives apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can stereochemical assignments and conformational analysis be performed for this compound?
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for distinguishing axial/equatorial substituents on the cyclohexane ring .
- Dynamic NMR : Variable-temperature H NMR detects ring-flipping dynamics (e.g., coalescence temperatures for methyl groups).
- Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict stable conformers and compare with experimental data .
Q. What strategies resolve contradictions in physicochemical data (e.g., solubility discrepancies)?
- Hyphenated Techniques : LC-MS or GC-MS coupled with evaporative light scattering detection (ELSD) identifies impurities affecting solubility measurements.
- Solvent Screening : Systematic testing in polar (e.g., DMSO, water) and non-polar (e.g., hexane) solvents under controlled pH and temperature.
- Reference Standards : Compare with certified materials from ECHA or PubChem to validate experimental conditions .
Q. How does the aminoethyl group influence the compound’s biological interactions (e.g., receptor binding)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). The aminoethyl group may form hydrogen bonds with active sites.
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement) quantify affinity (K) and selectivity .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
